molecular formula C12H13N3O6 B11698266 Methyl 4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanoate

Methyl 4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanoate

Cat. No.: B11698266
M. Wt: 295.25 g/mol
InChI Key: FDEDGAOGWVZFNZ-UHFFFAOYSA-N
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Description

METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE is a chemical compound with a complex structure that includes a nitrophenyl group, a formohydrazido group, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted esters and amides.

Scientific Research Applications

METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the formohydrazido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(4-METHYL-3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE
  • METHYL 4-[(2-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE
  • METHYL 4-[(3-NITROPHENYL)HYDRAZIDO]-4-OXOBUTANOATE

Uniqueness

METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE is unique due to its specific substitution pattern on the phenyl ring and the presence of both formohydrazido and oxobutanoate groups. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H13N3O6

Molecular Weight

295.25 g/mol

IUPAC Name

methyl 4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C12H13N3O6/c1-21-11(17)6-5-10(16)13-14-12(18)8-3-2-4-9(7-8)15(19)20/h2-4,7H,5-6H2,1H3,(H,13,16)(H,14,18)

InChI Key

FDEDGAOGWVZFNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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